(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound “(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a heterocyclic small molecule featuring three key structural motifs:
- Isoxazole core: The 5-methylisoxazole ring substituted with a 2-chlorophenyl group enhances lipophilicity and may influence target binding through π-π stacking interactions.
- Triazolopyrimidine moiety: The 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine group is a nitrogen-rich bicyclic system known for kinase inhibition due to its ability to mimic ATP-binding motifs .
- Piperazine linker: The piperazine ring connected via a methanone bridge provides conformational flexibility and solubility, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN8O2/c1-12-15(16(25-31-12)13-5-3-4-6-14(13)21)20(30)29-9-7-28(8-10-29)19-17-18(22-11-23-19)27(2)26-24-17/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCGFKKAYJWOTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=NC5=C4N=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to interact with a variety of enzymes and receptors in the biological system. They show versatile biological activities and are present as a central structural component in a number of drug classes.
Mode of Action
Triazole compounds, which share a similar structure, are capable of binding in the biological system with a variety of enzymes and receptors. This interaction can lead to changes in the function of these targets, resulting in various biological effects.
Biochemical Pathways
It is known that triazole compounds can influence a variety of biochemical pathways due to their ability to interact with different enzymes and receptors. The downstream effects of these interactions can vary widely, depending on the specific targets and the nature of the interaction.
Result of Action
Given the broad range of biological activities associated with triazole compounds, it is likely that this compound could have diverse effects at the molecular and cellular level.
Biological Activity
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone, often referred to by its chemical structure or CAS number 1286726-64-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H15ClN4O3 with a molecular weight of 358.8 g/mol. It features a complex structure that includes an isoxazole ring and a triazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN4O3 |
| Molecular Weight | 358.8 g/mol |
| CAS Number | 1286726-64-4 |
Anticancer Activity
Recent studies have demonstrated that compounds containing isoxazole and triazole derivatives exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines:
- Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM have been reported for related triazolethione compounds .
- Breast Cancer (MCF-7) : Other analogues have shown IC50 values of 43.4 μM and 27.3 μM against T47D cells .
The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that derivatives of isoxazole and triazole can exhibit antibacterial and antifungal activities. For example, studies involving similar structures have shown:
- Antibacterial Effects : Compounds were tested against pathogenic bacteria with promising results compared to standard antibiotics like chloramphenicol .
- Antifungal Activity : Some derivatives demonstrated effective inhibition against fungal strains, highlighting their broad-spectrum antimicrobial potential .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell metabolism.
- Disruption of Cell Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial cell membranes.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound or its analogues:
- Study on Anticancer Properties : A recent investigation into related triazole derivatives found significant cytotoxicity against multiple cancer cell lines, suggesting a similar potential for the compound .
- Antimicrobial Testing : In vitro tests revealed that compounds with a similar scaffold exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share these properties .
Scientific Research Applications
Medicinal Applications
- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural components suggest potential interactions with cellular pathways involved in tumor growth and proliferation.
- Antimicrobial Properties : The isoxazole and triazole moieties have been associated with antimicrobial activities. Research has shown that derivatives of isoxazole can inhibit bacterial growth, making this compound a candidate for further exploration in antibiotic development.
- Neurological Applications : Compounds containing piperazine structures are often investigated for their neuropharmacological properties. This particular compound may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic routes include:
- Formation of the isoxazole ring : Utilizing 2-chlorophenyl and methyl derivatives.
- Piperazine linkage : Incorporating triazole derivatives to enhance biological activity.
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | 2-chlorophenyl derivatives | Isoxazole formation |
| 2 | Coupling | Triazole derivatives | Formation of piperazine linkage |
| 3 | Finalization | Methanone reagents | Final compound synthesis |
Case Studies
Several studies have explored the potential applications of similar compounds:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported on the anticancer efficacy of isoxazole derivatives, highlighting their ability to induce apoptosis in cancer cells through specific signaling pathways.
- Antimicrobial Efficacy : Research in Antimicrobial Agents and Chemotherapy demonstrated that triazole-based compounds possess significant antibacterial properties, suggesting that the incorporation of such moieties could enhance the efficacy of this compound against resistant strains.
- Neuropharmacology : A paper in European Journal of Pharmacology explored piperazine derivatives as anxiolytics, indicating that modifications to the piperazine structure can lead to increased potency and selectivity for serotonin receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Hypothesized Functional Comparisons
Key Observations :
Triazolopyrimidine vs.
Substituent Effects : The 2-chlorophenyl group in the target compound may improve membrane permeability compared to the fluoro-phenyl group in 20a , but could reduce solubility .
In Silico and Bioactivity Comparisons
QSAR and Molecular Networking Predictions
- QSAR Models : The compound’s triazolopyrimidine moiety aligns with kinase inhibitor pharmacophores, suggesting high predicted affinity for kinases like PI3K or mTOR. In contrast, pyrazole-thiophene hybrids (e.g., 7a ) lack this motif and are less likely to target kinases .
- Molecular Networking: High-resolution MS/MS data (as per ) would likely cluster this compound with other triazolopyrimidine derivatives due to shared fragmentation patterns (e.g., loss of the piperazine-methanone group). This contrasts with imidazopyridine-based compounds, which fragment differently .
Bioactivity Profiling
Lumping Strategy in Chemical Modeling
- The lumping strategy () would classify the target compound with other triazolopyrimidine derivatives, simplifying reaction networks in kinetic models. This contrasts with imidazopyridines, which form a separate lumped group due to distinct reactivity .
Research Findings and Implications
Kinase Selectivity : The triazolopyrimidine core may confer broader kinase inhibition compared to imidazopyridines, but this requires experimental validation.
ADME Properties : The 2-chlorophenyl group could improve blood-brain barrier penetration relative to 20a , making the compound a candidate for CNS-targeted therapies .
Synthetic Feasibility: The methanone linker simplifies synthesis compared to the multi-step routes required for 20a (), though scalability of the triazolopyrimidine formation needs optimization.
Q & A
Q. What synthetic strategies are recommended for this compound?
The synthesis involves multi-step organic reactions, typically starting with retrosynthetic analysis to identify precursor fragments (e.g., isoxazole and triazolopyrimidine-piperazine moieties). Key steps include:
- Coupling reactions : Amide bond formation between the isoxazole carbonyl and piperazine nitrogen using carbodiimide coupling agents (e.g., DCC or EDC) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres to prevent side reactions .
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura cross-coupling if aryl halides are intermediates .
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/petroleum ether .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C-NMR : To confirm substituent positions on aromatic rings and piperazine connectivity .
- LC-MS : For molecular weight confirmation and detection of synthetic byproducts .
- Elemental analysis : To verify purity and stoichiometric composition .
- FT-IR : Identification of functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹) .
Q. What biological activities are reported for structurally analogous compounds?
Triazolopyrimidine-piperazine hybrids exhibit:
- Anticancer activity : Inhibition of kinase pathways via triazole-pyrimidine core interactions with ATP-binding domains .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis, as seen in pyrazole-triazole derivatives .
- CNS modulation : Piperazine moieties may target serotonin or dopamine receptors .
Advanced Research Questions
Q. How to design a robust pharmacological evaluation protocol for this compound?
- In vitro assays :
- Dose-response curves (IC₅₀) using cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .
- Enzyme inhibition studies (e.g., PDE5 or kinase assays) with positive controls like sildenafil .
- In vivo models :
- Randomized block designs with split plots to account for variables like dosage and administration routes .
- Subgroups for pharmacokinetic profiling (e.g., bioavailability via HPLC) .
Q. How to resolve contradictions in reported biological activities across studies?
- Structural comparisons : Use X-ray crystallography or DFT calculations to identify conformational differences impacting receptor binding .
- Dose optimization : Re-evaluate activity thresholds in replicated assays to rule out false positives/negatives .
- Molecular docking : Compare binding affinities with known ligands (e.g., triazolopyrimidine derivatives in PubChem) to validate target specificity .
Q. What methodologies assess environmental stability and degradation pathways?
- Abiotic degradation : Hydrolysis studies at varying pH levels (1–13) with LC-MS monitoring of breakdown products .
- Biotic transformation : Soil microcosm experiments to track microbial metabolism via isotopic labeling .
- Ecotoxicity : Daphnia magna or algae growth inhibition tests to estimate LC₅₀ values .
Methodological Considerations for Data Analysis
- Statistical validation : Use ANOVA for multi-group comparisons (e.g., dose-response data) and Tukey’s post hoc test .
- Data reproducibility : Include ≥3 biological replicates and report standard deviations .
- Structural-activity relationships (SAR) : Cluster analysis of analogs to identify critical substituents (e.g., chloro vs. methoxy groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
